molecular formula C27H22O9 B2667481 (Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 859666-14-1

(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2667481
CAS No.: 859666-14-1
M. Wt: 490.464
InChI Key: YRBOKTPQGOAMIT-NKVSQWTQSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl group in the 3-oxo moiety could undergo nucleophilic addition reactions, and the double bond in the benzylidene group could participate in reactions such as hydrogenation or halogenation .

Scientific Research Applications

Antibacterial and Anticancer Properties

  • Novel benzoxepine-1,2,3-triazole hybrids, including compounds structurally related to the specified chemical, have shown potential as antibacterial and anticancer agents. Some of these compounds demonstrated better activity against Gram-negative bacteria, particularly Escherichia coli, and also exhibited cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).

Synthesis and Medicinal Applications

  • The compound has been utilized in the synthesis of novel pharmaceutical derivatives. For example, the creation of new octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which act as ABC ring models of saframycins, a class of anticancer agents (Saito et al., 1997).

Synthesis of Heterocyclic Compounds

  • It has been employed in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This process involves tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, demonstrating the compound's versatility in complex chemical syntheses (Gabriele et al., 2006).

Antispermatogenic Agents

  • Derivatives of this chemical have been studied for their effects on spermatogenesis. For instance, certain halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, which are structurally similar, showed potent antispermatogenic activity (Corsi & Palazzo, 1976).

Ruthenium(II) Complexes in Homogeneous Catalysis

  • In the field of homogeneous catalysis, Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been synthesized for C-N bond formation. These complexes have utilized components structurally akin to the specified compound, indicating its potential application in catalysis (Donthireddy et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

Properties

IUPAC Name

[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O9/c1-14-18(36-27(29)16-5-7-19-20(12-16)34-13-33-19)8-6-17-24(28)21(35-25(14)17)9-15-10-22(30-2)26(32-4)23(11-15)31-3/h5-12H,13H2,1-4H3/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBOKTPQGOAMIT-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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